REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[Cl:23])=[N:15][C:14]3[C:9]2=[N:10][CH:11]=[N:12][C:13]=3O)=[CH:4][CH:3]=1.C(N(CC)CC)C.O=P(Cl)(Cl)[Cl:34]>C1(C)C=CC=CC=1>[Cl:34][C:13]1[N:12]=[CH:11][N:10]=[C:9]2[C:14]=1[N:15]=[C:16]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[Cl:23])[N:8]2[C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)N1C2=NC=NC(=C2N=C1C1=C(C=CC=C1)Cl)O
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Name
|
|
Quantity
|
1.07 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
720 μL
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Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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Details
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stirred for 23 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was warmed
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Type
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TEMPERATURE
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Details
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to reflux
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Type
|
CUSTOM
|
Details
|
to give a clear orange solution
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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CUSTOM
|
Details
|
the reaction to room temperature it
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Type
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CONCENTRATION
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Details
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was concentrated under reduced pressure
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Type
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ADDITION
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Details
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diluted with isopropanol (50 ml)
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Type
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CONCENTRATION
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Details
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concentrated further under reduced pressure until copious amount of precipitate
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Type
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TEMPERATURE
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Details
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The concentrated suspension was cooled in an ice bath
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Type
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STIRRING
|
Details
|
stirred for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected on a sintered glass funnel
|
Type
|
WASH
|
Details
|
rinsed with cold isopropanol
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying in vacuo, I-(4A-7)c as an off-white solid (2.13 g, 82%)
|
Reaction Time |
23 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C2N=C(N(C2=NC=N1)C1=CC=C(C=C1)Cl)C1=C(C=CC=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |